![molecular formula C21H24O6 B14721315 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid CAS No. 7150-16-5](/img/structure/B14721315.png)
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid is an organic compound with a complex structure that includes phenoxy and acetic acid functional groups. This compound is part of the phenoxyacetic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid typically involves multiple steps. One common method starts with the nitration of nitrobenzene, followed by reduction to form the corresponding phenylenediamine. This intermediate is then oxidized under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of phenoxyacetic acid derivatives on biological systems.
Industry: It is used in the production of herbicides and other agricultural chemicals
作用機序
The mechanism of action of 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may mimic natural auxins, leading to uncontrolled growth in plants. This property makes it useful as a herbicide. The compound’s interaction with cellular pathways can also be studied to understand its effects on different organisms .
類似化合物との比較
Similar Compounds
- (4-Chloro-2-methylphenoxy)acetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid is unique due to its specific structure, which includes a carboxymethyl group and a pentoxy linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other phenoxyacetic acid derivatives may not be suitable for .
特性
CAS番号 |
7150-16-5 |
|---|---|
分子式 |
C21H24O6 |
分子量 |
372.4 g/mol |
IUPAC名 |
2-[4-[5-[4-(carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid |
InChI |
InChI=1S/C21H24O6/c22-20(23)14-16-4-8-18(9-5-16)26-12-2-1-3-13-27-19-10-6-17(7-11-19)15-21(24)25/h4-11H,1-3,12-15H2,(H,22,23)(H,24,25) |
InChIキー |
MTLHLUGTAHWVIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)OCCCCCOC2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


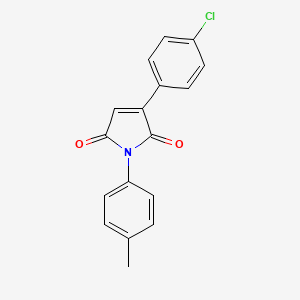
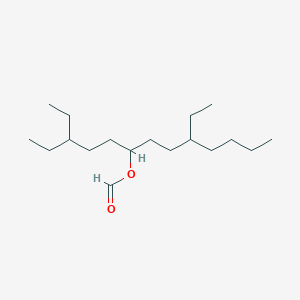
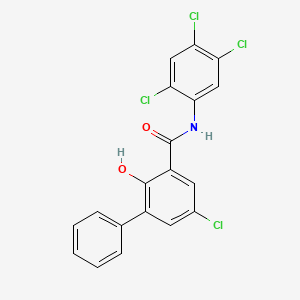
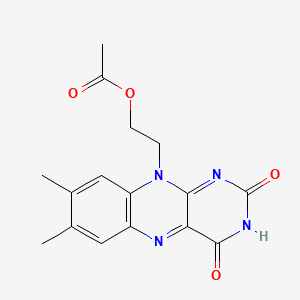

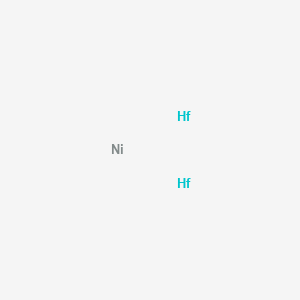
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
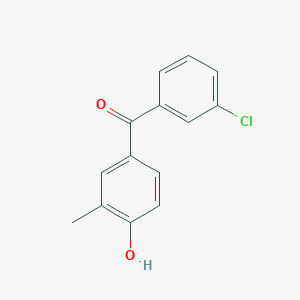

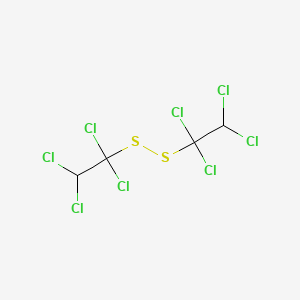
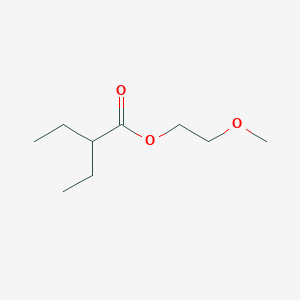
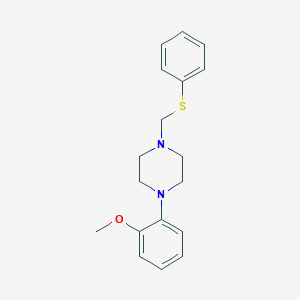
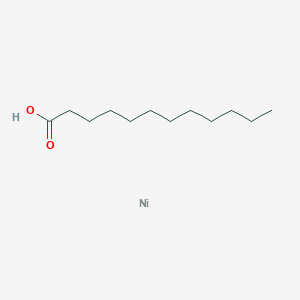
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
